molecular formula C19H23N9O6 B11590514 4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11590514
M. Wt: 473.4 g/mol
InChI Key: LGHSIQDBYRBVDN-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxadiazole, triazole, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves multiple steps. One common method involves the initial formation of the oxadiazole and triazole rings, followed by the introduction of the amino and dimethylamino groups. The final step typically involves the esterification of the phenyl acetate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can also enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The amino and methoxy groups can be oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can also be used in the study of enzyme interactions and binding studies.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its bioactive properties. It may be explored for its therapeutic effects in various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE
  • 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE

Uniqueness

The uniqueness of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE lies in its combination of functional groups, which provides a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C19H23N9O6

Molecular Weight

473.4 g/mol

IUPAC Name

[4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]triazole-4-carbonyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C19H23N9O6/c1-10(29)33-16-13(31-4)6-11(7-14(16)32-5)8-21-23-19(30)15-12(9-27(2)3)28(26-22-15)18-17(20)24-34-25-18/h6-8H,9H2,1-5H3,(H2,20,24)(H,23,30)/b21-8+

InChI Key

LGHSIQDBYRBVDN-ODCIPOBUSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)OC

Origin of Product

United States

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